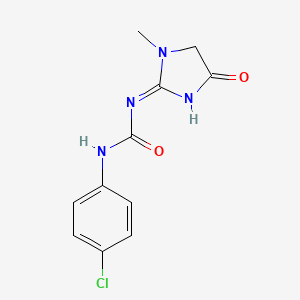![molecular formula C19H16BrN5O2S B2525972 N-(2-(5-(4-ブロモベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)チオフェン-2-カルボキサミド CAS No. 922110-68-7](/img/structure/B2525972.png)
N-(2-(5-(4-ブロモベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16BrN5O2S and its molecular weight is 458.33. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
合成された化合物は、その抗菌活性を評価されました。細菌と真菌の株に対してテストされました。 結果は、グラム陽性病原体、特に腸球菌ファエシウムバイオフィルム関連感染に対する有望な活性を示しました 。この分野のさらなる研究では、その作用機序と潜在的な臨床応用を探ることができます。
抗酸化特性
化合物は、DPPH、ABTS、およびフェリック還元力などのさまざまなアッセイを使用して、その抗酸化効果について評価されました。これらのテストは、フリーラジカルを捕捉し、酸化ストレスから保護する能力を示しました。 その特定の標的と経路を調査することで、抗酸化メカニズムの理解を深めることができます 。
毒性評価
毒性試験は、淡水ミジンコダフニア・マグナ・ストラウスを使用して実施されました。この化合物の安全性プロファイルを理解することは、潜在的な治療的使用にとって重要です。 さらなる調査では、哺乳類モデルにおけるその毒性を調べ、用量依存的な効果を解明する必要があります 。
創薬とインシリコ研究
インシリコ分析は、化合物の抗菌効果と毒性を評価するために実施されました。計算モデリングは、創薬のためのさらなる改変を導くことができます。 特定の微生物標的との相互作用を調査し、薬物動態特性を予測することは有益でしょう 。
代替毒性試験
化合物は抗菌剤としての可能性があるため、従来の動物モデルを超えた代替毒性試験方法を検討する必要があります。 インビトロアッセイと予測モデルは、安全性プロファイルに関する貴重な洞察を提供することができます 。
その他の用途
言及された研究は抗菌と抗酸化特性に焦点を当てていますが、さらなる調査では、抗炎症効果、酵素阻害、さらには薬物送達システムなどの他の分野におけるその可能性を検討することができます。
要約すると、N-(2-(5-(4-ブロモベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)チオフェン-2-カルボキサミドは、抗菌療法、抗酸化保護、そして可能性としてその先でのアプリケーションを持つ多面的な化合物として有望です。 さらなる研究と学際的なチーム間の協力は、さまざまな科学分野におけるその潜在能力を最大限に引き出すでしょう 。 🌟
作用機序
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with a variety of targets due to their confirmed biological and pharmacological activities .
Mode of Action
For instance, some pyrazoline derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It is known that similar compounds can affect various cellular components negatively due to an increase in oxidative stress . This oxidative stress can lead to the formation of unstable molecules, which degrade rapidly, forming a secondary product termed malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Result of Action
Similar compounds have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .
特性
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2S/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJUXGICCQNZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
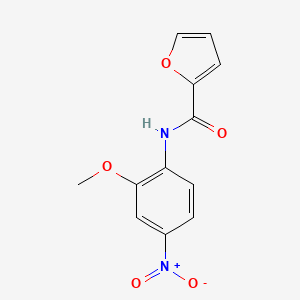
![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2525892.png)
![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)
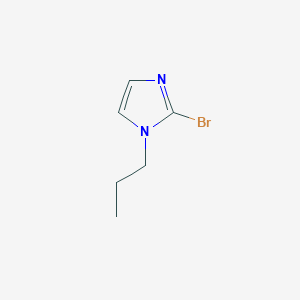


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
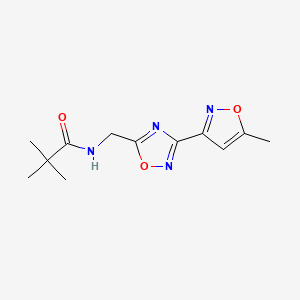
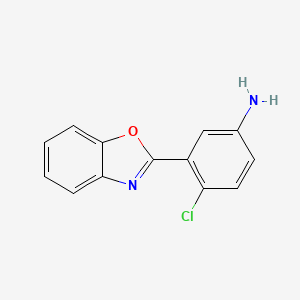
![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)


![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)
